N-(3,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a nitro group at the 4-position and a carboxamide group at the 3-position, along with a 3,5-dimethoxyphenyl group attached to the nitrogen atom of the pyrazole ring
Vorbereitungsmethoden
The synthesis of N-(3,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves the reaction of 3,5-dimethoxyaniline with a suitable pyrazole precursor. One common method involves the condensation of 3,5-dimethoxyaniline with 4-nitro-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product through recrystallization or column chromatography .
Analyse Chemischer Reaktionen
N-(3,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promising anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in xenograft models.
Biological Research: It has been used as a tool compound to study the role of specific molecular targets, such as RNA helicases, in cellular processes.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other biologically active molecules.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the ATPase activity of p68 RNA helicase, a protein involved in cell proliferation and tumor progression. By binding to p68, the compound disrupts its function, leading to the downregulation of oncogenic pathways and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
N-(3,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: This compound also contains a 3,5-dimethoxyphenyl group but differs in its core structure and biological activity.
3,5-dichloro-N-(2-chlorophenyl)benzamide: Another benzamide derivative with different substituents on the phenyl ring, leading to distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H12N4O5 |
---|---|
Molekulargewicht |
292.25 g/mol |
IUPAC-Name |
N-(3,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H12N4O5/c1-20-8-3-7(4-9(5-8)21-2)14-12(17)11-10(16(18)19)6-13-15-11/h3-6H,1-2H3,(H,13,15)(H,14,17) |
InChI-Schlüssel |
DVNXALRSLJTKTL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(C=NN2)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.